4-(6-Bromopyridin-3-yl)morpholine chemical properties
4-(6-Bromopyridin-3-yl)morpholine chemical properties
An In-depth Technical Guide to 4-(6-Bromopyridin-3-yl)morpholine: Properties, Synthesis, and Applications
Introduction
4-(6-Bromopyridin-3-yl)morpholine is a heterocyclic building block of significant interest in the field of medicinal chemistry and drug discovery. Its structure, which combines a reactive bromopyridine core with a pharmacologically favorable morpholine moiety, positions it as a versatile intermediate for the synthesis of complex molecular architectures. The morpholine ring is a privileged scaffold in drug design, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.[1] The bromine atom on the pyridine ring serves as a key functional handle, enabling a wide array of synthetic transformations, most notably metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and scientists in drug development.
Physicochemical and Spectroscopic Profile
The fundamental properties of 4-(6-Bromopyridin-3-yl)morpholine are critical for its handling, reaction design, and analytical characterization. These properties have been compiled from various sources and are summarized below.
Core Chemical Properties
A summary of the key physicochemical data is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 952582-08-0 | [2][3][4] |
| Molecular Formula | C₉H₁₁BrN₂O | [5][6][7] |
| Molecular Weight | 243.10 g/mol | [3][5] |
| IUPAC Name | 4-(6-bromo-3-pyridinyl)morpholine | [5] |
| Appearance | Off-white to light yellow solid | [2] |
| Boiling Point | 372.3 ± 42.0 °C (Predicted) | [2] |
| Density | 1.499 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 2.37 ± 0.12 (Predicted) | [2] |
| Purity | Typically ≥95-98% | [3][7] |
Spectroscopic Characterization
While specific spectra are dependent on experimental conditions, the structural features of 4-(6-Bromopyridin-3-yl)morpholine give rise to a predictable spectroscopic profile essential for its identification and quality control.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and morpholine protons. The pyridine ring will exhibit three aromatic protons with characteristic splitting patterns. The morpholine ring will show two multiplets, typically integrating to 4 protons each, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms (-O-CH₂- and -N-CH₂-).
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals. Three signals will be in the aromatic region (approx. 110-160 ppm) corresponding to the pyridine carbons, and four signals will be in the aliphatic region (approx. 45-70 ppm) for the morpholine carbons.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The monoisotopic mass is 242.00548 Da.[5][6]
Synthesis and Reactivity
The synthesis of 4-(6-Bromopyridin-3-yl)morpholine typically leverages nucleophilic aromatic substitution, while its reactivity is dominated by the versatile bromo-substituent on the pyridine ring.
General Synthetic Protocol
A common and efficient method for the synthesis of 4-(6-Bromopyridin-3-yl)morpholine is the nucleophilic aromatic substitution (SNA) reaction between a suitable di-substituted pyridine and morpholine. 2,5-Dibromopyridine is a frequently used starting material.
Reaction: 2,5-Dibromopyridine + Morpholine → 4-(6-Bromopyridin-3-yl)morpholine
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2,5-dibromopyridine in a suitable polar aprotic solvent (e.g., DMSO or DMF), add morpholine (typically 1.5-2.0 equivalents).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to act as a proton scavenger.
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 100-130 °C) and monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: General workflow for the synthesis of 4-(6-Bromopyridin-3-yl)morpholine.
Chemical Reactivity and Derivatization
The true utility of 4-(6-Bromopyridin-3-yl)morpholine lies in its capacity for further chemical modification. The bromine atom at the C6 position of the pyridine ring is the primary site of reactivity, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, providing a powerful tool for generating molecular diversity in drug discovery programs.
Key Reactions:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of substituted aminopyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl moieties.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
The morpholine nitrogen is significantly less basic than that of piperidine due to the electron-withdrawing effect of the ether oxygen, but it can still participate in reactions such as salt formation with strong acids.[8][9]
Caption: Key reaction pathways for derivatizing 4-(6-Bromopyridin-3-yl)morpholine.
Applications in Drug Discovery
The 4-(pyridin-3-yl)morpholine scaffold is a key pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[10] The aryl-morpholine substructure is recognized by the active sites of numerous enzymes, including those in the phosphatidylinositol 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR).[1]
By using 4-(6-Bromopyridin-3-yl)morpholine as an intermediate, drug development professionals can rapidly synthesize libraries of compounds where the C6 position of the pyridine ring is decorated with diverse functional groups via the cross-coupling reactions described above. This strategy allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles to optimize lead compounds. The morpholine group itself is crucial, often forming key hydrogen bonds in the enzyme's active site while enhancing the overall druglike properties of the molecule.[1] Its use is also prevalent in the discovery of central nervous system (CNS) agents, where it can improve blood-brain barrier penetration.[1]
Safety and Handling
As a laboratory chemical, 4-(6-Bromopyridin-3-yl)morpholine must be handled with appropriate precautions.
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Hazard Identification: The compound is classified as harmful if swallowed (H302) and harmful to aquatic life with long-lasting effects (H412).[5] Other classifications indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][11]
-
Handling Precautions: Handle in a well-ventilated area, preferably in a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] Avoid breathing dust and prevent contact with skin and eyes.[12][13]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][3][14]
Conclusion
4-(6-Bromopyridin-3-yl)morpholine is a high-value synthetic intermediate that provides a direct route to a pharmacologically relevant chemical space. Its well-defined physicochemical properties, straightforward synthesis, and highly versatile reactivity at the bromine-substituted position make it an indispensable tool for researchers in medicinal chemistry. The ability to leverage this building block in palladium-catalyzed cross-coupling reactions enables the efficient generation of novel, diverse, and potent small molecules targeting a range of biological systems, particularly in the fields of oncology and neuroscience.
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